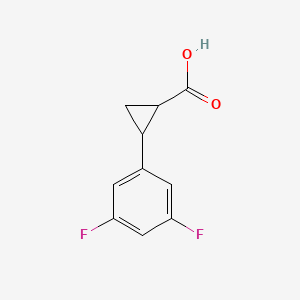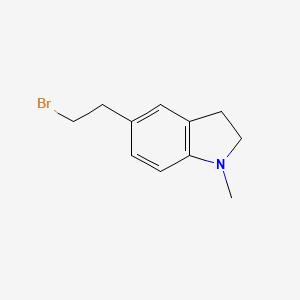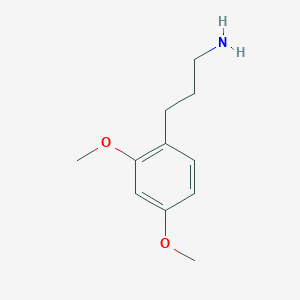
3-(2,4-Dimethoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(2,4-dimethoxyphenyl)propan-1-nitro, using reducing agents such as hydrogen in the presence of a palladium catalyst or iron in acetic acid . Another method involves the reductive amination of 3-(2,4-dimethoxyphenyl)propan-1-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxyamphetamine: A related compound with a different substitution pattern on the phenyl ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another phenethylamine derivative with different substituents.
Uniqueness: 3-(2,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can affect the compound’s electronic properties and its interactions with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI Key |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


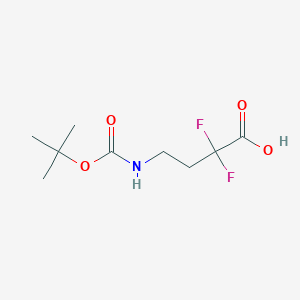
![methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13609670.png)

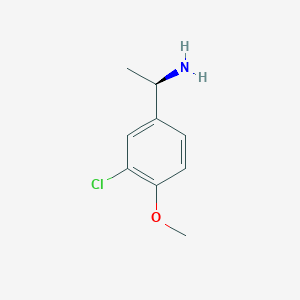
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)


